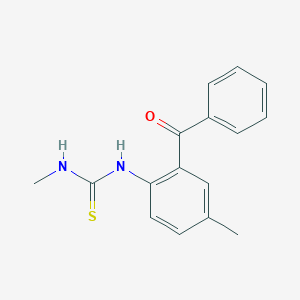

N-(2-benzoyl-4-methylphenyl)-N'-methylthiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-benzoyl-4-methylphenyl)-N'-methylthiourea, also known as methiocarb, is a carbamate insecticide and acaricide. It is widely used in agriculture to control pests on crops such as cotton, fruits, and vegetables. Methiocarb is also used in the veterinary industry to control ectoparasites on pets and livestock. In

Mechanism of Action

Methiocarb works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of nerve cells and ultimately paralysis and death of the pest.

Biochemical and Physiological Effects

Methiocarb has been shown to have a low toxicity to mammals, birds, and fish. However, it can be toxic to bees and other beneficial insects. Methiocarb has also been shown to have a negative impact on soil microorganisms and earthworms.

Advantages and Limitations for Lab Experiments

Methiocarb is a widely used insecticide and acaricide, making it readily available for laboratory experiments. However, its potential toxicity to bees and other beneficial insects should be taken into consideration when designing experiments. Additionally, the use of N-(2-benzoyl-4-methylphenyl)-N'-methylthiourea in laboratory experiments may not accurately reflect its effects in the field, where other factors such as weather and soil conditions can impact its efficacy.

Future Directions

There are several areas of future research that could further our understanding of N-(2-benzoyl-4-methylphenyl)-N'-methylthiourea and its potential uses. These include:

1. Development of new formulations that are more effective against specific pests while minimizing toxicity to non-target organisms.

2. Investigation of the potential use of N-(2-benzoyl-4-methylphenyl)-N'-methylthiourea in controlling mosquito populations and reducing the transmission of mosquito-borne diseases.

3. Studies on the impact of N-(2-benzoyl-4-methylphenyl)-N'-methylthiourea on soil microorganisms and earthworms, and the development of strategies to minimize its negative effects on these organisms.

4. Research on the potential use of N-(2-benzoyl-4-methylphenyl)-N'-methylthiourea in integrated pest management programs, which combine multiple control methods to reduce reliance on chemical pesticides.

In conclusion, N-(2-benzoyl-4-methylphenyl)-N'-methylthiourea is a carbamate insecticide and acaricide that has been extensively studied for its efficacy against a wide range of pests. Its mechanism of action involves inhibiting the activity of acetylcholinesterase, leading to overstimulation of nerve cells and ultimately paralysis and death of the pest. While it has a low toxicity to mammals, birds, and fish, it can be toxic to bees and other beneficial insects. Future research should focus on developing new formulations, investigating its potential use in controlling mosquito populations, studying its impact on soil microorganisms and earthworms, and exploring its potential use in integrated pest management programs.

Synthesis Methods

Methiocarb is synthesized by reacting 2-benzoyl-4-methylphenyl isothiocyanate with methylamine. The reaction produces N-(2-benzoyl-4-methylphenyl)-N'-methylthiourea, which is then purified and formulated into various products for use in agriculture and veterinary medicine.

Scientific Research Applications

Methiocarb has been extensively studied for its insecticidal and acaricidal properties. It has been shown to be effective against a wide range of pests, including mites, aphids, whiteflies, and thrips. Methiocarb has also been studied for its potential use in controlling mosquito populations, which can transmit diseases such as malaria and dengue fever.

properties

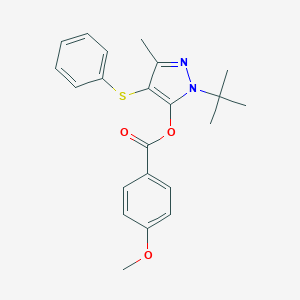

Molecular Formula |

C16H16N2OS |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

1-(2-benzoyl-4-methylphenyl)-3-methylthiourea |

InChI |

InChI=1S/C16H16N2OS/c1-11-8-9-14(18-16(20)17-2)13(10-11)15(19)12-6-4-3-5-7-12/h3-10H,1-2H3,(H2,17,18,20) |

InChI Key |

IZEMAPUZYNSDDT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NC(=S)NC)C(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)NC)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)

![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)

![ethyl 4-[({[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B285879.png)

![2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B285881.png)

![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)

![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)

![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)

![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285891.png)

![5-(4-Chlorobenzylidene)-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285892.png)